molecular formula C6H9NO2 B14436813 Prop-2-yn-1-yl ethylcarbamate CAS No. 77248-37-4

Prop-2-yn-1-yl ethylcarbamate

Cat. No.: B14436813
CAS No.: 77248-37-4
M. Wt: 127.14 g/mol
InChI Key: ZTANAACTSXSQGJ-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl ethylcarbamate is an organic compound with the molecular formula C6H9NO2 It is a derivative of carbamic acid and contains a propargyl group, which is characterized by the presence of a triple bond between two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The propargyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Prop-2-yn-1-yl ethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential as a pharmacophore in drug development, particularly for its ability to interact with specific biological targets.

    Industry: In industrial applications, this compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which prop-2-yn-1-yl ethylcarbamate exerts its effects involves its interaction with specific molecular targets. The propargyl group can act as a reactive site, participating in various chemical reactions that modify the compound’s activity. These interactions often involve energy transfer and electron transfer pathways, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl carbamate: Similar in structure but lacks the ethyl group.

    N-(Prop-2-yn-1-yl)acetamide: Contains a similar propargyl group but with different functional groups attached.

Uniqueness

Prop-2-yn-1-yl ethylcarbamate is unique due to the presence of both the propargyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

CAS No.

77248-37-4

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

prop-2-ynyl N-ethylcarbamate

InChI

InChI=1S/C6H9NO2/c1-3-5-9-6(8)7-4-2/h1H,4-5H2,2H3,(H,7,8)

InChI Key

ZTANAACTSXSQGJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCC#C

Origin of Product

United States

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